molecular formula C25H23NO6 B12150799 5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12150799
M. Wt: 433.5 g/mol
InChI Key: QEUNYKBXPAJCLW-UHFFFAOYSA-N
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Description

The compound 5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Furan-2-ylcarbonyl Group: This step might involve a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride.

    Attachment of the 3-ethoxy-4-hydroxyphenyl Group: This could be done via a coupling reaction, possibly using a Suzuki or Heck coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential bioactivity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure might confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which 5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-ethoxy-4-hydroxyphenyl)-4-(thiophen-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features. This combination can confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23NO6/c1-2-31-20-15-17(10-11-18(20)27)22-21(23(28)19-9-6-14-32-19)24(29)25(30)26(22)13-12-16-7-4-3-5-8-16/h3-11,14-15,22,27,29H,2,12-13H2,1H3

InChI Key

QEUNYKBXPAJCLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4)O

Origin of Product

United States

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